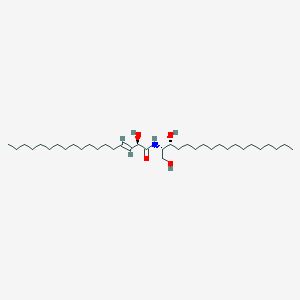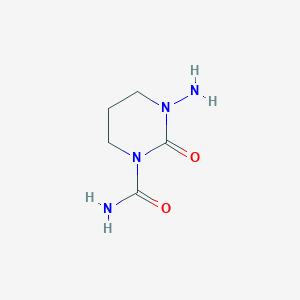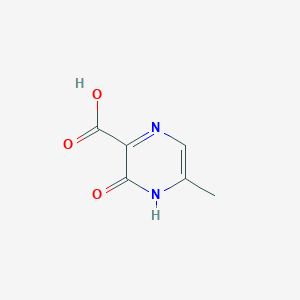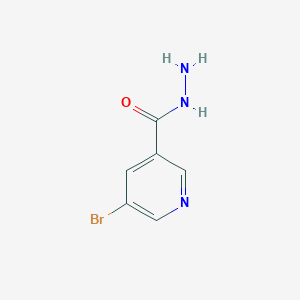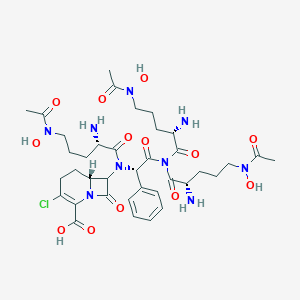
Aoaocc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aoaocc is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively in recent years, and its unique properties have led to numerous potential uses.
Applications De Recherche Scientifique
Aoaocc has numerous potential applications in scientific research. One of the most promising applications is in the field of drug discovery. Aoaocc has been shown to have unique chemical properties that make it an ideal candidate for drug development. Additionally, Aoaocc has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of Aoaocc is complex and not yet fully understood. However, researchers believe that the compound works by interacting with specific proteins in the body, leading to changes in cellular function. These changes can lead to a wide range of physiological effects, including the inhibition of tumor growth and the reduction of inflammation.
Effets Biochimiques Et Physiologiques
Aoaocc has numerous biochemical and physiological effects. Some of the most significant effects include the inhibition of tumor growth, the reduction of inflammation, and the promotion of cell growth and repair. Additionally, Aoaocc has been shown to have antioxidant properties, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Aoaocc has several advantages and limitations for use in lab experiments. One of the primary advantages is its unique chemical properties, which make it an ideal candidate for drug development. Additionally, Aoaocc has been shown to have low toxicity levels, which makes it safe for use in lab experiments. However, one of the limitations of Aoaocc is its complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are numerous future directions for research on Aoaocc. One of the most promising directions is the development of Aoaocc-based drugs for the treatment of various diseases. Additionally, researchers are exploring the potential use of Aoaocc in the development of new materials, such as advanced polymers and nanomaterials. Finally, researchers are also studying the potential use of Aoaocc in the field of energy storage, due to its unique chemical properties.
Conclusion
Aoaocc is a complex chemical compound that has numerous potential applications in scientific research. The compound has been studied extensively in recent years, and its unique properties have led to numerous potential uses. This paper has provided an overview of Aoaocc, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. As research on Aoaocc continues, it is likely that new applications and uses for this compound will be discovered.
Méthodes De Synthèse
Aoaocc is a complex chemical compound that is synthesized using a multistep process. The first step involves the reaction of two chemicals, X and Y, to form a precursor molecule. This precursor molecule is then subjected to a series of chemical reactions, which ultimately leads to the formation of Aoaocc. The synthesis process is complex and requires specialized equipment and expertise.
Propriétés
Numéro CAS |
124650-78-8 |
|---|---|
Nom du produit |
Aoaocc |
Formule moléculaire |
C37H52ClN9O13 |
Poids moléculaire |
866.3 g/mol |
Nom IUPAC |
(6R)-7-[[(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoyl]-[(1S)-2-[bis[(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]-2-oxo-1-phenylethyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C37H52ClN9O13/c1-20(48)42(58)17-7-12-25(39)32(51)46(31-28-16-15-24(38)30(37(56)57)45(28)36(31)55)29(23-10-5-4-6-11-23)35(54)47(33(52)26(40)13-8-18-43(59)21(2)49)34(53)27(41)14-9-19-44(60)22(3)50/h4-6,10-11,25-29,31,58-60H,7-9,12-19,39-41H2,1-3H3,(H,56,57)/t25-,26-,27-,28+,29-,31?/m0/s1 |
Clé InChI |
DQOXUGOXTGBEFM-XZZUKVBXSA-N |
SMILES isomérique |
CC(=O)N(CCC[C@@H](C(=O)N(C1[C@H]2CCC(=C(N2C1=O)C(=O)O)Cl)[C@@H](C3=CC=CC=C3)C(=O)N(C(=O)[C@H](CCCN(C(=O)C)O)N)C(=O)[C@H](CCCN(C(=O)C)O)N)N)O |
SMILES |
CC(=O)N(CCCC(C(=O)N(C1C2CCC(=C(N2C1=O)C(=O)O)Cl)C(C3=CC=CC=C3)C(=O)N(C(=O)C(CCCN(C(=O)C)O)N)C(=O)C(CCCN(C(=O)C)O)N)N)O |
SMILES canonique |
CC(=O)N(CCCC(C(=O)N(C1C2CCC(=C(N2C1=O)C(=O)O)Cl)C(C3=CC=CC=C3)C(=O)N(C(=O)C(CCCN(C(=O)C)O)N)C(=O)C(CCCN(C(=O)C)O)N)N)O |
Synonymes |
7-((N(5)-acetyl-N(5)-hydroxyornithyl-N(5)-acetyl-N(5)-hydroxyornithyl-N(5)-acetyl-N(5)-hydroxyornithyl-phenylglycyl)amino)-1-carba-3-chloro-3-cephem-4-carboxylic acid AOAOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



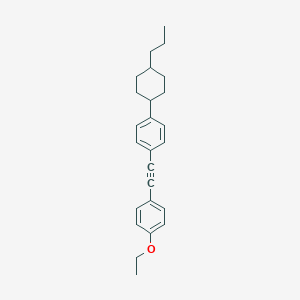
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
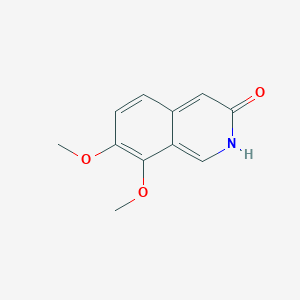
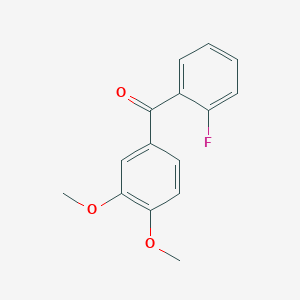
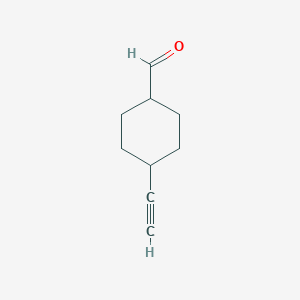
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
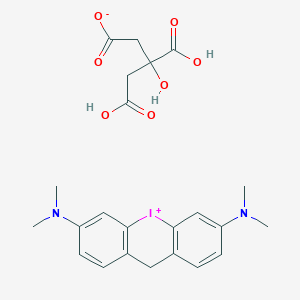
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
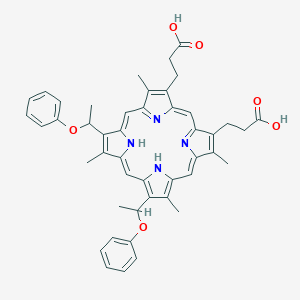
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
